

Dual Targeting of FLT3 and BTK: A Technical Overview of CG-806 (Luxepatinib)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CG-806

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This technical guide provides an in-depth analysis of **CG-806** (luxepatinib), a first-in-class, orally bioavailable, non-covalent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental validation of **CG-806** in hematologic malignancies.

Introduction

CG-806, also known as luxepatinib, is a potent multi-kinase inhibitor demonstrating significant anti-leukemia efficacy in preclinical models.[1] It targets both wild-type and mutated forms of FLT3, a key driver in acute myeloid leukemia (AML), including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2][3] Concurrently, **CG-806** potently inhibits both wild-type and C481S-mutated BTK, a critical component of the B-cell receptor (BCR) signaling pathway implicated in various B-cell malignancies.[2] This dual inhibitory action provides a rational therapeutic strategy to overcome resistance mechanisms and improve outcomes in patients with these cancers.

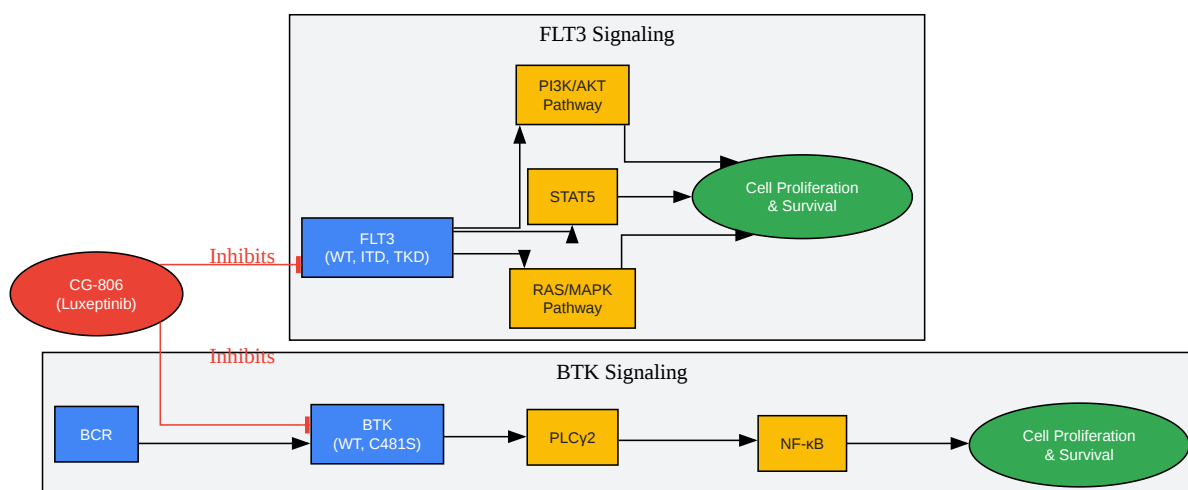
Mechanism of Action: Dual Inhibition of FLT3 and BTK Signaling

CG-806 exerts its anti-tumor activity by simultaneously blocking the signaling cascades downstream of FLT3 and BTK.

In FLT3-mutant AML cells, inhibition of FLT3 by **CG-806** leads to the suppression of downstream signaling pathways, including the MAPK/AKT and STAT5 pathways.[3] This results in the induction of G1 phase cell cycle arrest and apoptosis.[1]

In B-cell malignancies, **CG-806**'s inhibition of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[2] This leads to decreased phosphorylation of downstream effectors and subsequent cell death.

Furthermore, **CG-806** has been shown to inhibit other kinases, such as Aurora kinases, which may contribute to its anti-cancer activity, particularly in FLT3-wildtype cells where it can induce G2/M arrest.[1][4]



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CG-806 dual inhibition of FLT3 and BTK signaling pathways.

Quantitative Data: Inhibitory Potency of CG-806

The following tables summarize the in vitro inhibitory activity of **CG-806** against various kinases and its anti-proliferative effects in different cell lines.

Table 1: Kinase Inhibitory Potency of **CG-806** (IC50 values)

Target Kinase	IC50 (nM)	Reference
FLT3-WT	11	[5]
FLT3-ITD	0.30	[5]
FLT3-D835Y	8.26	[5]
FLT3-ITD + D835Y	9.72	[5]
FLT3-ITD + F691L	0.43	[5]
BTK-WT	8.4-9.3	[6]
BTK-C481S	2.5-13.1	[6]

Table 2: Anti-proliferative Activity of **CG-806** in Hematologic Malignancy Cell Lines (IC50 values)

Cell Line	Disease	FLT3 Status	BTK Status	IC50 (nM)	Reference
MV4-11	AML	ITD	Not Reported	0.17	[5]
MOLM-13	AML	ITD	Not Reported	0.82	[5]
Ba/F3 FLT3-WT	Murine Pro-B	WT (transfected)	Not Applicable	9.49	[5]
Ba/F3 FLT3-ITD	Murine Pro-B	ITD (transfected)	Not Applicable	0.30	[5]
Ba/F3 FLT3-D835Y	Murine Pro-B	D835Y (transfected)	Not Applicable	8.26	[5]
Ba/F3 FLT3-ITD+D835Y	Murine Pro-B	ITD+D835Y (transfected)	Not Applicable	9.72	[5]
Ba/F3 FLT3-ITD+F691L	Murine Pro-B	ITD+F691L (transfected)	Not Applicable	0.43	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of **CG-806** are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **CG-806** or vehicle control (e.g., DMSO) for 72 hours.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cells with **CG-806** or vehicle control for the desired time period (e.g., 48 hours).
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Data Acquisition: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.
- Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

- Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the

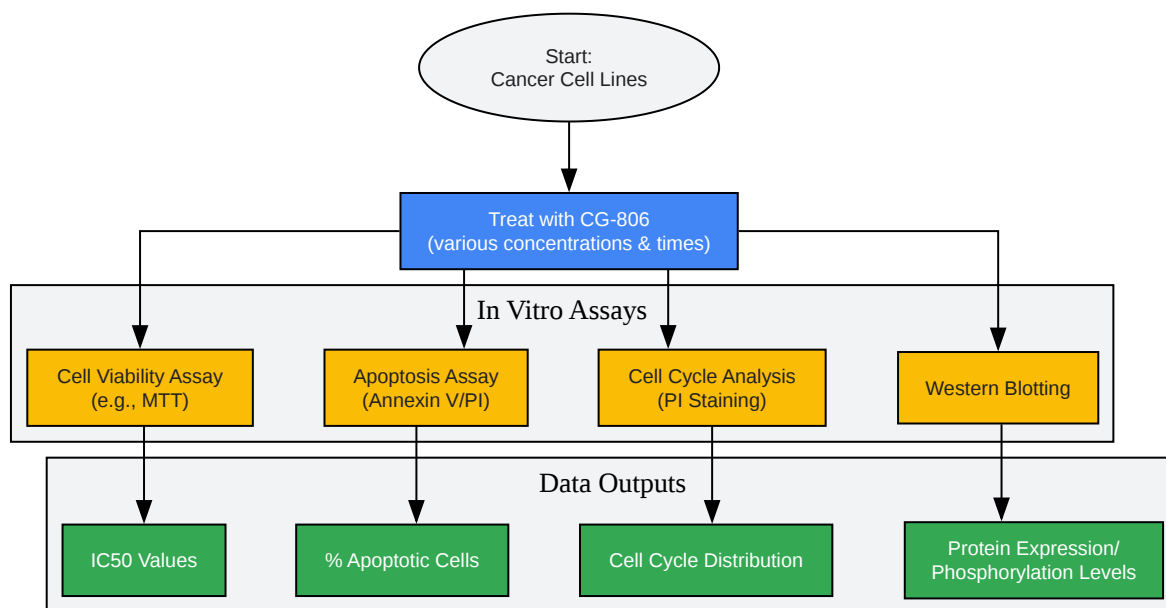
dark.

- Data Acquisition: Analyze the cells by flow cytometry.
- Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

- Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-BTK, total BTK, cleaved PARP) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



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- To cite this document: BenchChem. [Dual Targeting of FLT3 and BTK: A Technical Overview of CG-806 (Luxetpinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606623#understanding-the-dual-inhibition-of-flt3-and-btk-by-cg-806]

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